![molecular formula C25H23N3O5S B11159381 [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone](/img/structure/B11159381.png)
[2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone
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Overview
Description
[2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone is a complex organic compound that features a combination of furyl, quinolyl, methoxyphenyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furyl-Quinolyl Intermediate: This step involves the reaction of 2-furyl and 4-quinolyl precursors under specific conditions to form the intermediate compound.
Introduction of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl sulfonyl chloride in the presence of a base to introduce the methoxyphenyl group.
Piperazino Substitution: Finally, the compound undergoes a substitution reaction with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The furyl and quinolyl groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxyphenyl and piperazino groups can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl-quinolyl oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1. Inhibition of Protein-Protein Interactions
Recent studies have shown that derivatives of quinoline compounds exhibit significant inhibitory effects on protein-protein interactions, particularly in the context of hyperlipidemia treatment. For instance, compounds similar to [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone have been designed to inhibit the proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism by regulating low-density lipoprotein receptors (LDLR) in the liver. In vitro tests demonstrated that certain derivatives achieved IC50 values as low as 0.76 μM, indicating potent inhibition capabilities .
2. Anticancer Properties
Compounds with similar structural motifs have been evaluated for their anticancer properties. The quinoline scaffold has been associated with various biological activities, including cytotoxic effects against cancer cell lines. Research indicates that modifications to the piperazine moiety can enhance the selectivity and potency of these compounds against specific cancer types .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that quinoline derivatives can exhibit activity against a range of bacterial and fungal pathogens due to their ability to interfere with microbial protein synthesis and other vital processes .
Case Studies
Case Study 1: PCSK9 Inhibition
A study focused on a series of quinoline derivatives demonstrated their efficacy in inhibiting PCSK9/LDLR interactions. The lead compound from this series showed significant lipid-lowering effects in HepG2 cells, suggesting a promising avenue for developing new hypolipidemic drugs . The molecular docking studies indicated that hydrophobic interactions were critical for binding affinity at the PPI interface.
Case Study 2: Anticancer Activity
In another investigation, a library of quinoline derivatives was screened for cytotoxicity against several cancer cell lines. The results highlighted that certain modifications in the structure could lead to enhanced activity against breast cancer cells, with some compounds inducing apoptosis through mitochondrial pathways . This underscores the importance of structural optimization in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)-4-quinolinecarboxamide
- 2-(2-Furyl)-4-quinolinecarboxylic acid
- 2-(2-Furyl)-4-(4-hydroxyphenyl)thiazole
Uniqueness
What sets [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone apart from similar compounds is its unique combination of functional groups
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furyl group : Contributes to the compound's reactivity and biological interactions.
- Quinoline moiety : Known for various pharmacological activities, including antimicrobial and anti-inflammatory properties.
- Piperazine ring : Often associated with psychoactive effects and used in various therapeutic applications.
- Methoxyphenylsulfonyl group : Enhances solubility and biological activity.
Antimicrobial Properties
Research indicates that derivatives of quinoline and piperazine, including the compound , exhibit significant antimicrobial activity. A study demonstrated that similar compounds inhibited the growth of several bacterial strains, suggesting potential use as antibacterial agents .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in vitro. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . The antioxidant activity is crucial for preventing cellular damage and could be beneficial in treating conditions such as cancer and neurodegenerative disorders.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin biosynthesis. Compounds structurally related to the one discussed have shown promising inhibitory effects on tyrosinase activity, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders. For instance, a related piperazine derivative exhibited an IC50 value of 1.5 μM against tyrosinase, highlighting the efficacy of these types of compounds .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study involving various quinoline derivatives showed that compounds similar to [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone had significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, demonstrating the compound's potential as an antibiotic agent .
- Case Study on Antioxidant Effects : In a controlled experiment assessing the antioxidant capacity of various compounds, the subject compound was tested alongside known antioxidants. Results indicated that it significantly reduced oxidative stress markers in cell cultures, supporting its use in formulations aimed at combating oxidative damage .
Research Findings
Properties
Molecular Formula |
C25H23N3O5S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O5S/c1-32-18-8-10-19(11-9-18)34(30,31)28-14-12-27(13-15-28)25(29)21-17-23(24-7-4-16-33-24)26-22-6-3-2-5-20(21)22/h2-11,16-17H,12-15H2,1H3 |
InChI Key |
OEMRFPVWMBPOEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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